molecular formula C20H22O B11843048 1-([1,1'-Biphenyl]-4-yl)-2-cyclohexylethanone

1-([1,1'-Biphenyl]-4-yl)-2-cyclohexylethanone

Cat. No.: B11843048
M. Wt: 278.4 g/mol
InChI Key: VIQFEOGHMAXIIG-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-2-cyclohexylethanone is an organic compound characterized by the presence of a biphenyl group attached to a cyclohexylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-cyclohexylethanone typically involves the reaction of 4-bromobiphenyl with cyclohexylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-cyclohexylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-2-cyclohexylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-cyclohexylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-cyclohexylethanone is unique due to the presence of both a biphenyl group and a cyclohexylethanone moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

2-cyclohexyl-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C20H22O/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8,15H2

InChI Key

VIQFEOGHMAXIIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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